N~1~,N~2~-dimethyl-D-alaninamide hydrochloride

Description

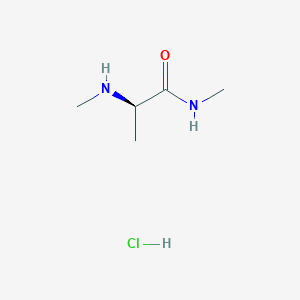

N¹,N²-Dimethyl-D-alaninamide hydrochloride is a chiral derivative of D-alanine, where both amide nitrogen atoms are substituted with methyl groups, forming a dimethylated amide structure. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₅H₁₁N₂O·HCl, with a molecular weight of 164.62 g/mol.

This compound is primarily utilized in peptide synthesis as a chiral building block due to its stereochemical stability and compatibility with solid-phase synthesis protocols. Its dimethyl groups confer steric hindrance, influencing conformational preferences in peptide chains . Additionally, it serves as a precursor for pharmaceuticals requiring enantioselective synthesis .

Properties

Molecular Formula |

C5H13ClN2O |

|---|---|

Molecular Weight |

152.62 g/mol |

IUPAC Name |

(2R)-N-methyl-2-(methylamino)propanamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m1./s1 |

InChI Key |

RPZMDGWVFXYUAQ-PGMHMLKASA-N |

Isomeric SMILES |

C[C@H](C(=O)NC)NC.Cl |

Canonical SMILES |

CC(C(=O)NC)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-dimethyl-D-alaninamide hydrochloride typically involves the reaction of D-alanine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of N1,N~2~-dimethyl-D-alaninamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It undergoes substitution reactions where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction yields amines, and substitution reactions yield various substituted derivatives .

Scientific Research Applications

N~1~,N~2~-dimethyl-D-alaninamide hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in biochemical studies to understand enzyme-substrate interactions and protein folding.

Industry: It is used in the production of various industrial chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N1,N~2~-dimethyl-D-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of N¹,N²-dimethyl-D-alaninamide hydrochloride and analogous compounds:

*MET Hydrochloride = N,N-Dimethylimidodicarbonimidic diamide hydrochloride

Key Observations :

- Steric Effects : N¹,N²-Dimethyl-D-alaninamide HCl exhibits greater steric hindrance than N,N-dimethylglycine HCl, impacting its role in peptide chain conformation .

- Solubility : All compounds show high aqueous solubility due to hydrochloride salt formation, critical for bioavailability in pharmaceuticals .

- Chirality: Unlike MET hydrochloride (non-chiral), N¹,N²-dimethyl-D-alaninamide HCl retains the D-configuration of alanine, making it valuable in enantioselective synthesis .

N,N-Dimethylglycine Hydrochloride

- Role: Acts as a methyl donor in metabolic pathways and improves oxygen utilization in tissues.

- Limitation : Lacks the amide functionality, reducing its utility in peptide synthesis compared to N¹,N²-dimethyl-D-alaninamide HCl .

2-Amino-N,N-diethyl-acetamide HCl

- Structure : Features diethyl substituents instead of methyl groups, increasing lipophilicity.

- Application : Used in prodrug formulations where enhanced membrane permeability is required .

MET Hydrochloride

Stability and Degradation Profiles

- N¹,N²-Dimethyl-D-alaninamide HCl : Stable under acidic conditions but prone to hydrolysis in basic environments due to the amide bond.

- N,N-Dimethylglycine HCl : More stable across pH ranges but lacks hydrolyzable functional groups .

- MET Hydrochloride : Degrades under UV light, necessitating protective packaging .

Biological Activity

N~1~,N~2~-Dimethyl-D-alaninamide hydrochloride is a compound of interest in biochemical research due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

This compound is an amide derivative of D-alanine, characterized by the presence of two methyl groups on the nitrogen atoms. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 151.61 g/mol

The compound's unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical reactions, impacting cellular functions.

- Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways. The binding affinity and specificity are determined by the compound's structural features.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly those involving acetylcholine receptors, which are crucial for cognitive functions.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of alaninamides, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting the compound's potential as a lead structure for antibiotic development.

| Compound | MIC (µg/mL) |

|---|---|

| N~1~,N~2~-Dimethyl-D-alaninamide | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, this compound was tested for its effects on acetylcholine receptors. The results indicated that the compound could enhance receptor activity, suggesting potential applications in treating neurodegenerative diseases.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Receptor Activation (%) | 45 | 70 |

| Neurotransmitter Release (pg/mL) | 150 | 250 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.